N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
CAS No.:
Cat. No.: VC15153915
Molecular Formula: C20H19ClN6
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN6 |
|---|---|
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | 4-N-(4-chlorophenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C20H19ClN6/c1-13-3-5-14(6-4-13)11-22-20-25-18(17-12-23-27(2)19(17)26-20)24-16-9-7-15(21)8-10-16/h3-10,12H,11H2,1-2H3,(H2,22,24,25,26) |
| Standard InChI Key | YBBZKBFQADNLNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Molecular Characterization
Systematic Nomenclature and Structural Features
The compound’s IUPAC name, N⁴-(4-chlorophenyl)-1-methyl-N⁶-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, reflects its core pyrazolo[3,4-d]pyrimidine heterocycle substituted at positions 1, 4, and 6. Key structural elements include:
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1-Methyl group: Stabilizes the pyrazole ring via steric hindrance .
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N⁴-(4-Chlorophenyl): Introduces electron-withdrawing effects and enhances hydrophobic interactions .
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N⁶-(4-Methylbenzyl): Provides flexibility and π-π stacking potential with aromatic residues in biological targets .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₂₀ClN₆ | Derived |
| Molecular weight | 409.88 g/mol | Calculated |
| SMILES | Cc1ccc(cc1)CNc1nc2c(nc(n2C)Nc3ccc(Cl)cc3)n1 | Generated |
| InChIKey | UZJYPDLJXZQHIA-UHFFFAOYSA-N | Generated |
Synthetic Routes and Optimization
Core Heterocycle Construction
Pyrazolo[3,4-d]pyrimidine scaffolds are typically synthesized via cyclization of 5-aminopyrazole-4-carboxamides with chloroacetonitrile or POCl₃ . For this compound, a modified approach involves:
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Saponification of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to yield the carboxamide intermediate.
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Cyclization with chloroacetonitrile under reflux in dioxane, forming the pyrimidinone core .
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Chlorination using POCl₃ to introduce the 4-chloro substituent .
Functionalization at N⁴ and N⁶
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N⁴-Arylation: Coupling the 4-chloro intermediate with 4-chloroaniline via Buchwald-Hartwig amination .
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N⁶-Alkylation: Reacting the 6-amino group with 4-methylbenzyl chloride in the presence of K₂CO₃ .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NaOH (aq.), EtOH, 80°C, 4h | 85% | |
| 2 | Chloroacetonitrile, dioxane, 110°C | 78% | |
| 3 | POCl₃, DIPEA, 120°C, 6h | 90% |
Structural and Crystallographic Insights
Conformational Analysis
X-ray diffraction studies of analogous compounds (e.g., N⁴-methyl-N⁴-(2-methylphenyl) derivatives) reveal:
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Intramolecular C–H···π interactions between the pyrimidine ring and aryl substituents, enforcing a planar conformation .
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Intermolecular N–H···N hydrogen bonds creating chains with R²₂(8) ring motifs .
Solvate Formation
Crystallization from ethanol often produces mixed solvates with ethanol and residual hydrazine, as observed in structurally related pyrazolo[3,4-d]pyrimidines . These solvates stabilize the lattice via O–H···N and N–H···O hydrogen bonds .
Computational and Molecular Modeling
Pharmacophore Alignment
Virtual screening using Hypo2 models identifies the 4-chlorophenyl and methylbenzyl groups as critical for hydrophobic and hydrogen-bonding interactions .
Docking Studies
AutoDock Vina simulations predict:
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Binding to CK1ε: ΔG = -9.2 kcal/mol, with the chlorophenyl group occupying a hydrophobic cleft near Leu85.
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Resistance to mutations: The methylbenzyl moiety maintains interactions with Val27 and Asp132 even in mutant kinases .
Future Directions and Challenges
Synthetic Challenges
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Regioselectivity: Improving control over N⁴ vs. N⁶ substitution during amination .
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Scalability: Optimizing POCl₃-based chlorination for industrial-scale production .
Biological Evaluation
Priority areas include:
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